molecular formula C20H42N4O4 B2940851 N1,N12-Di-boc-spermine CAS No. 140652-55-7

N1,N12-Di-boc-spermine

Cat. No. B2940851
CAS RN: 140652-55-7
M. Wt: 402.58
InChI Key: KBHLGUZPXGDPGO-UHFFFAOYSA-N
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Description

“N1,N12-Di-boc-spermine” is a spermine derivative. It is a white crystalline powder with a molecular weight of 402.58 . It is also known by its IUPAC name di-tert-butyl ((butane-1,4-diylbis (azanediyl))bis (propane-3,1-diyl))dicarbamate .


Molecular Structure Analysis

The molecular formula of “N1,N12-Di-boc-spermine” is C20H42N4O4 . The InChI code is 1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26) .


Physical And Chemical Properties Analysis

“N1,N12-Di-boc-spermine” is a white crystalline powder with a melting point of 52-59°C . It has a molecular weight of 402.6 g/mol . The compound has a topological polar surface area of 101 Ų .

Scientific Research Applications

Role in Cancer Research

“N1,N12-Di-boc-spermine” and its acetylated derivative, spermine, have been found to have a relationship with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal, and urogenital . The level of spermine in different body fluids and organ tissues in patients with different types of cancers has been reported in numerous studies .

Diagnostic, Prognostic, and Therapeutic Tool in Various Cancers

The roles of spermine in cancer development and as a diagnostic, prognostic, and therapeutic tool in various cancers have been summarized . This suggests that “N1,N12-Di-boc-spermine” could potentially be used in similar applications.

Role in Polyamine Homeostasis

Spermidine/spermine N-1-acetyltransferase (SSAT) plays a critical role in polyamine homeostasis . As “N1,N12-Di-boc-spermine” is a derivative of spermine, it may also play a role in polyamine homeostasis.

Diagnostic Marker in Human Cancers

SSAT serves as a diagnostic marker in human cancers . This suggests that “N1,N12-Di-boc-spermine” could potentially be used as a diagnostic marker in human cancers.

Potential for Prognostic, Diagnostic, and Therapeutic Applications

Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies . As “N1,N12-Di-boc-spermine” is a derivative of spermine, it may also hold similar potential.

Role in Cellular Development and Differentiation

Spermidine is a polyamine that modulates various cellular activities like cellular development and differentiation . As “N1,N12-Di-boc-spermine” is a derivative of spermine, it may also play a role in cellular development and differentiation.

Role in DNA Stability

Spermidine plays a role in the stability of DNA . As “N1,N12-Di-boc-spermine” is a derivative of spermine, it may also play a role in DNA stability.

Role in Apoptosis

Spermidine plays a role in apoptosis . As “N1,N12-Di-boc-spermine” is a derivative of spermine, it may also play a role in apoptosis.

Future Directions

Spermine and its derivatives, including “N1,N12-Di-boc-spermine”, have been widely discussed in recent years for their roles in cancer development . Future research may focus on exploring the potential of these compounds as diagnostic, prognostic, and therapeutic tools in various cancers .

Mechanism of Action

Target of Action

N1,N12-Di-boc-spermine is a spermine linker containing two Boc-protected amino groups . The primary targets of this compound are the cellular activities that are modulated by spermidine, a polyamine . These activities include cellular development and differentiation, stability of DNA, and apoptosis .

Mode of Action

The Boc groups in N1,N12-Di-boc-spermine can be deprotected under mild acidic conditions to form the free amine . This transformation allows the compound to interact with its targets and modulate various cellular activities .

Biochemical Pathways

It is known that spermidine, a polyamine, plays a crucial role in many biological functions, ranging from cell growth, gene regulation, and nucleic acid stabilization to cell proliferation . Therefore, it is likely that N1,N12-Di-boc-spermine, as a spermine linker, may affect similar pathways.

Result of Action

The molecular and cellular effects of N1,N12-Di-boc-spermine’s action are likely to be related to the roles of spermidine. Spermidine has been reported to play important roles in cell physiology, such as ion channel regulation, bone development, inhibition of lipid formation, and involvement in the maturation of gut and immune systems . Therefore, N1,N12-Di-boc-spermine may have similar effects.

Action Environment

The action, efficacy, and stability of N1,N12-Di-boc-spermine could be influenced by various environmental factors. For instance, the compound’s Boc groups can be deprotected under mild acidic conditions , suggesting that the pH of the environment could affect its action. Other factors, such as temperature and the presence of other chemicals, could also potentially influence the compound’s action.

properties

IUPAC Name

tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLGUZPXGDPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N12-Di-boc-spermine

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